molecular formula C11H8Cl2N2OS B2683683 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 796084-51-0

4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B2683683
CAS No.: 796084-51-0
M. Wt: 287.16
InChI Key: JQCXEPZWQOHXGK-UHFFFAOYSA-N
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Description

4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both thiazole and aldehyde functional groups

Preparation Methods

The synthesis of 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 3-chloro-4-methylaniline with 2-chloro-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This interaction is facilitated by the electrophilic nature of the aldehyde group and the presence of chlorine atoms, which enhance the compound’s reactivity .

Comparison with Similar Compounds

4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and potential for diverse applications in various scientific fields.

Biological Activity

The compound 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a derivative of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent studies and case findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2N2SC_{11}H_{9}Cl_{2}N_{2}S with a molecular weight of approximately 276.22 g/mol. Its structure features a thiazole ring substituted with a chloro and an aryl amino group, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-70.28Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

In particular, compound 4i displayed remarkable activity against MCF-7 breast cancer cells, demonstrating an IC50 value of 0.28 µg/mL, indicating its potential as a therapeutic agent in cancer treatment .

The anticancer activity is primarily attributed to the ability of these compounds to induce apoptotic cell death. Studies revealed that treatment with these derivatives led to increased levels of caspase 9 and alterations in the cell cycle phases, particularly arresting cells in the S and G2/M phases . This suggests that the compound may interfere with cellular proliferation by disrupting normal cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, compounds with a thiazole scaffold have been explored for their antimicrobial activities. The 1,3,4-thiadiazole derivatives have shown effectiveness against various bacterial strains:

Bacterial StrainCompoundZone of Inhibition (mm)
Salmonella typhi18a15-19
E. coli18b15

These findings indicate that derivatives like This compound may possess significant potential as antimicrobial agents .

Case Studies and Research Findings

  • Cytotoxicity Testing : A study evaluated the cytotoxicity of various thiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that structural modifications significantly affect potency; for instance, substituting different groups on the phenyl ring altered IC50 values dramatically .
  • In Vivo Studies : An in vivo study involving tumor-bearing mice demonstrated that certain derivatives effectively targeted sarcoma cells, reinforcing their potential for therapeutic applications in oncology .

Properties

IUPAC Name

4-chloro-2-(3-chloro-4-methylanilino)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-2-3-7(4-8(6)12)14-11-15-10(13)9(5-16)17-11/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCXEPZWQOHXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(S2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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